Enhanced Lipophilicity (LogP) vs. Core 7-Hydroxycoumarin Scaffolds
3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one exhibits a calculated LogP of 2.68, which is significantly higher than the core 7-hydroxycoumarin scaffold (umbelliferone, LogP ~1.58) and its 4-methyl analog (4-methylumbelliferone, LogP ~1.90) [1][2][3]. This quantitative difference in lipophilicity is a direct consequence of its specific alkylation pattern and is critical for predicting its behavior in biological systems and during chromatographic separations.
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.68 |
| Comparator Or Baseline | Umbelliferone: LogP = 1.58; 4-Methylumbelliferone: LogP = 1.90 |
| Quantified Difference | Increase of +1.10 (vs. umbelliferone) and +0.78 (vs. 4-methylumbelliferone) |
| Conditions | Calculated LogP values from authoritative chemical databases |
Why This Matters
Higher lipophilicity suggests superior membrane permeability and different chromatographic retention, which are key selection criteria for assay development and lead optimization in medicinal chemistry.
- [1] Chemsrc. (n.d.). 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one. CAS 31575-15-2. View Source
- [2] SIELC. (2018). Umbelliferone. Molecular Formula C9H6O3. View Source
- [3] SIELC. (2018). 4-Methylumbelliferone. Molecular Formula C10H8O3. View Source
